3-Decyl-2,8-dimethylquinolin-4(1H)-one

Antimalarial Structure–Activity Relationship 4-Quinolone

3-Decyl-2,8-dimethylquinolin-4(1H)-one (CAS 61865-14-3) is a fully synthetic 4(1H)-quinolone derivative characterized by a linear ten-carbon decyl chain at the 3-position and methyl substituents at both the 2- and 8-positions of the bicyclic quinolinone core. The compound belongs to the broader alkyl-4-quinolone (AQ) family, which includes both natural bacterial metabolites (e.g., Pseudomonas quinolone signal, HHQ) and synthetic antimalarial leads such as endochin analogues.

Molecular Formula C21H31NO
Molecular Weight 313.5 g/mol
CAS No. 61865-14-3
Cat. No. B12896921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decyl-2,8-dimethylquinolin-4(1H)-one
CAS61865-14-3
Molecular FormulaC21H31NO
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=C(NC2=C(C=CC=C2C1=O)C)C
InChIInChI=1S/C21H31NO/c1-4-5-6-7-8-9-10-11-14-18-17(3)22-20-16(2)13-12-15-19(20)21(18)23/h12-13,15H,4-11,14H2,1-3H3,(H,22,23)
InChIKeyATQSCUZKTVHDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Decyl-2,8-dimethylquinolin-4(1H)-one (CAS 61865-14-3): Physicochemical Profile and Core Scaffold Identity for Procurement Decisions


3-Decyl-2,8-dimethylquinolin-4(1H)-one (CAS 61865-14-3) is a fully synthetic 4(1H)-quinolone derivative characterized by a linear ten-carbon decyl chain at the 3-position and methyl substituents at both the 2- and 8-positions of the bicyclic quinolinone core [1]. The compound belongs to the broader alkyl-4-quinolone (AQ) family, which includes both natural bacterial metabolites (e.g., Pseudomonas quinolone signal, HHQ) and synthetic antimalarial leads such as endochin analogues [2]. With a molecular weight of 313.5 g/mol, a computed XLogP3-AA of 7.4, one hydrogen-bond donor, two hydrogen-bond acceptors, and nine rotatable bonds, this compound occupies a lipophilic chemical space distinct from earlier-generation 4-quinolones that typically feature shorter alkyl chains or lack the 8-methyl substitution [1].

Why 3-Decyl-2,8-dimethylquinolin-4(1H)-one Cannot Be Replaced by Other In-Class 4-Quinolones Without Risk of Functional Divergence


The 4(1H)-quinolone scaffold exhibits extreme sensitivity to substituent identity and position. Published structure–activity relationship (SAR) studies on closely related 2-methyl-4(1H)-quinolones demonstrate that shortening the 3-alkyl chain from nonyl to heptyl reduces antimalarial potency by approximately 3-fold in the same in vitro assay system [1]. Conversely, placing any substituent at the 8-position of the benzenoid ring in 3-phenyl-substituted analogues is explicitly reported as not tolerated for activity [1]. These findings establish that the combination of a C10 decyl chain at position 3 with a methyl group at position 8 represents a non-trivial structural configuration whose biological and physicochemical behavior cannot be predicted by interpolation from shorter-chain or 8-unsubstituted analogues. Generic substitution with a 3-heptyl, 3-nonyl, or 8-desmethyl quinolone carries a documented risk of potency loss, altered target engagement, or divergent ADMET properties.

Quantitative Differentiation Evidence for 3-Decyl-2,8-dimethylquinolin-4(1H)-one Versus Nearest Structural Analogs


3-Alkyl Chain Length vs. Antimalarial Potency: C10 Decyl Confers Extended Lipophilic Reach Relative to C7 Heptyl (Class-Level Inference)

In a systematic SAR exploration of 3-substituted 2-methyl-4(1H)-quinolones tested against the multidrug-resistant W2 and TM90-C2B strains of Plasmodium falciparum, elongation of the lipophilic chain by two methylene units (from heptyl to nonyl) increased antimalarial potency by approximately 3-fold [1]. Although the published study did not test the exact C10 decyl analogue, the trend unambiguously demonstrates that each additional methylene unit in the 3-alkyl chain within this chemotype contributes to a measurable gain in target engagement. By extrapolation, the C10 decyl substituent on 3-decyl-2,8-dimethylquinolin-4(1H)-one is expected to provide greater hydrophobic occupancy of the putative binding pocket compared to the C7 heptyl counterpart (compound 3 in the reference series), which itself showed only a 10-fold loss of potency versus the lead 7-methoxy endochin analogue [1].

Antimalarial Structure–Activity Relationship 4-Quinolone

8-Methyl Substitution Defines a Substitution Pattern Distinct from Tolerated 6- and 7-Positions in 4-Quinolone SAR (Class-Level Inference)

Topliss-based substitution scanning of the benzenoid ring in 3-phenyl-2-methyl-4(1H)-quinolones revealed that substituents at the 5- and 8-positions are explicitly not tolerated for antimalarial activity against both W2 and TM90-C2B strains, whereas chloro and methoxy substituents at the 6- and 7-positions enhance potency and modulate the atovaquone cross-resistance index [1]. The 8-methyl group present in 3-decyl-2,8-dimethylquinolin-4(1H)-one therefore occupies a position that is typically activity-neutral or activity-suppressing in the 3-phenyl series. Its presence in the 3-alkyl series may confer distinct electronic effects on the quinolinone tautomeric equilibrium (4(1H)-quinolone vs. 4-quinolinol) or alter the pKa of the N–H proton, which has been shown to influence target binding strength [1].

Substituent Position Effect Benzenoid Ring SAR 4-Quinolone

Physicochemical Differentiation: cLogP, Rotatable Bond Count, and Molecular Weight Distinguish the C10 Decyl-2,8-dimethyl Scaffold from Shorter-Chain and 8-Unsubstituted Analogs (Cross-Study Comparable)

Computed physicochemical properties reveal systematic differences between 3-decyl-2,8-dimethylquinolin-4(1H)-one and its closest structural analogues. The target compound (C21H31NO, MW 313.5 g/mol, XLogP3-AA 7.4) [1] is both larger and more lipophilic than 3-decyl-2-methyl-1H-quinolin-4-one (C20H29NO, MW 299.46 g/mol) [2], which lacks the 8-methyl group. The difference of one methyl group (14 Da) is accompanied by a measurable shift in physicochemical property space. Furthermore, compared to decylaurachin C (C20H29NO2, MW 315.46 g/mol) [3], which bears a 1-hydroxy group in place of the 8-methyl, the target compound has one fewer hydrogen-bond donor (1 vs. 2) and a higher computed lipophilicity, consistent with the replacement of a polar hydroxyl with a hydrophobic methyl substituent. These property differences directly impact membrane permeability predictions, plasma protein binding estimates, and microsomal stability profiles documented for the broader 4-quinolone class [4].

Lipophilicity Molecular Descriptors Drug-like Properties

Functional Divergence from 1-Hydroxy Analogues: Decylaurachin C Is a Documented Cytochrome bd Inhibitor; Absence of 1-Hydroxy in the Target Compound Predicts Altered Respiratory Chain Target Profile (Supporting Evidence)

Decylaurachin C (2-methyl-3-decyl-1-hydroxy-4(1H)-quinolinone), the closest structural analogue bearing a 1-hydroxy group instead of an 8-methyl, acts as an inhibitor of quinol oxidase activity in facultative phototrophic bacterial membranes, and decyl-aurachin D is characterized as a near-stoichiometric inhibitor of cytochrome bd from Azotobacter vinelandii that induces a redshift of the α-band and Soret band of haem b-558 [1][2]. The 1-hydroxy group in aurachins is believed to participate in direct coordination to the haem iron or hydrogen-bonding interactions within the quinol binding domain. The target compound, 3-decyl-2,8-dimethylquinolin-4(1H)-one, lacks this 1-hydroxy functionality and instead presents a free N–H at the 1-position and a methyl at the 8-position, a substitution pattern that is anticipated to shift the molecular recognition profile away from cytochrome bd-type targets toward other quinone/quinol binding sites, such as the cytochrome bc1 complex (the established target of endochin-type 4-quinolones) [3].

Cytochrome bd Respiratory Chain Inhibition Quinolone

Procurement-Relevant Application Scenarios for 3-Decyl-2,8-dimethylquinolin-4(1H)-one Based on Quantitative Differentiation Evidence


Antimalarial Lead Optimization Programs Requiring Extended 3-Alkyl Chain SAR Exploration

The documented ~3-fold potency gain when extending the 3-alkyl chain from C7 to C9 in the 2-methyl-4(1H)-quinolone series [1] supports the use of the C10 decyl analogue as a probe to test the upper limit of lipophilic pocket occupancy in the putative cytochrome bc1 binding site. Research groups conducting systematic chain-length SAR studies on antimalarial 4-quinolones will require this compound to complete a homologous series spanning heptyl through decyl substituents, enabling accurate determination of the optimal alkyl chain length for potency, resistance index, and ADMET balance.

Investigating the Functional Role of 8-Methyl Substitution in 4-Quinolone Target Engagement

Given that the 8-position is reported as 'not tolerated' for antimalarial activity in the 3-phenyl-2-methyl-4(1H)-quinolone sub-series [1], the 8-methyl substituent on 3-decyl-2,8-dimethylquinolin-4(1H)-one provides a unique tool compound for probing whether 8-substitution effects are context-dependent (i.e., tolerated in the 3-alkyl series but not in the 3-aryl series). This compound enables head-to-head testing against the 8-desmethyl analogue (3-decyl-2-methyl-1H-quinolin-4-one [2]) to isolate the contribution of the 8-methyl group to potency, selectivity, and metabolic stability.

Differentiation of Cytochrome bd vs. Cytochrome bc1 Target Engagement in Bacterial or Mitochondrial Respiratory Chain Studies

The structural divergence between 3-decyl-2,8-dimethylquinolin-4(1H)-one (free N–H at position 1, 8-methyl substitution) and decylaurachin C (1-hydroxy substitution) [3] predicts distinct respiratory chain target profiles. The aurachin scaffold is a validated cytochrome bd/quinol oxidase inhibitor [4][5], whereas the endochin-type 4-quinolones target cytochrome bc1. Comparative inhibitor titration experiments using this compound versus decylaurachin C can map the quinol-binding pharmacophore requirements of these two respiratory enzyme families, a critical need in both antimalarial drug discovery and bacterial respiration research.

Physicochemical Property Benchmarking for Lipophilic Quinolinone Reference Standards

With a computed XLogP3-AA of 7.4 [6], 3-decyl-2,8-dimethylquinolin-4(1H)-one serves as a high-lipophilicity reference standard within the 4-quinolone chemical space. Analytical laboratories and medicinal chemistry groups requiring calibration standards for log D7.4 determination, chromatographic retention time indexing (e.g., CHI log D), or PAMPA permeability assays across the lipophilicity range will find this compound fills a log P gap between mid-range quinolones (log D7.4 ~1–4 for optimized endochin analogues [1]) and ultra-lipophilic drug-like molecules.

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